1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO. This compound is characterized by the presence of an amino group, a chloromethyl group, and a propan-2-one moiety attached to a benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chloromethylation of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions to replace the chloromethyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-(chloromethyl)phenyl)propan-1-one: Similar structure but with a different position of the carbonyl group.
3-Aminoacetophenone: Lacks the chloromethyl and propan-2-one groups.
Chloromethylbenzene: Lacks the amino and propan-2-one groups.
Uniqueness
1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of both an amino group and a chloromethyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Biological Activity
1-(3-Amino-2-(chloromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular structure of this compound features an amino group and a chloromethyl group attached to a phenyl ring, contributing to its reactivity and biological interactions. The presence of these functional groups allows the compound to engage in various chemical reactions, including hydrogen bonding and covalent bonding with biological molecules.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds, while the chloromethyl group can participate in covalent interactions with nucleophilic sites on proteins. This dual mode of action may modulate enzymatic activities or receptor functions, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing chlorinated phenyl groups demonstrate enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as against mycobacterial strains including Mycobacterium tuberculosis . The structure-activity relationship (SAR) suggests that the presence of halogen substituents increases lipophilicity, facilitating membrane permeability and enhancing antimicrobial efficacy.
Cytotoxicity
In addition to antimicrobial properties, preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. In vitro assays have indicated that compounds with similar structures exhibit selective cytotoxicity while maintaining low toxicity towards normal cells . This selectivity is crucial for developing potential anticancer agents.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of several synthesized compounds, including derivatives of this compound. The results demonstrated that certain derivatives displayed comparable or superior efficacy to clinically used antibiotics against resistant strains of bacteria. Notably, compounds with specific substitutions on the phenyl ring showed enhanced activity against vancomycin-resistant E. faecalis isolates .
Case Study 2: Anticancer Potential
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed that specific analogs exhibited IC50 values in the micromolar range, indicating potent anticancer properties. Further mechanistic studies are warranted to elucidate the pathways involved in its cytotoxic effects .
Research Findings Summary
Activity | Findings |
---|---|
Antimicrobial | Effective against Gram-positive bacteria and mycobacterial strains; structure-dependent activity. |
Cytotoxicity | Selective cytotoxicity towards cancer cell lines; low toxicity towards normal cells observed. |
Mechanism | Involves hydrogen bonding and covalent interactions with biological targets. |
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[3-amino-2-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)5-8-3-2-4-10(12)9(8)6-11/h2-4H,5-6,12H2,1H3 |
InChI Key |
IVWLXTRVXPTKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)N)CCl |
Origin of Product |
United States |
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